4-Amino-6-(3-chlorophenyl)pyridazin-3-ol is an organic compound with the molecular formula and a molecular weight of 221.64 g/mol. This compound belongs to the pyridazine family, which is recognized for its diverse pharmacological activities and applications in fields such as medicine, agriculture, and materials science. It is particularly noted for its potential as a therapeutic agent due to its ability to interact with various biological systems and enzymes.
4-Amino-6-(3-chlorophenyl)pyridazin-3-ol is classified under heterocyclic compounds, specifically within the pyridazine derivatives. Its structure features a pyridazine ring substituted with an amino group and a chlorophenyl group, contributing to its unique chemical properties and biological activities.
The synthesis of 4-Amino-6-(3-chlorophenyl)pyridazin-3-ol typically involves several key steps:
The compound's structure can be described by its IUPAC name, 5-amino-3-(3-chlorophenyl)-1H-pyridazin-6-one. The molecular structure includes:
C1=CC(=CC(=C1)Cl)C2=NNC(=O)C(=C2)N
SXMSXYKZFVRCDL-UHFFFAOYSA-N
.4-Amino-6-(3-chlorophenyl)pyridazin-3-ol can undergo various chemical reactions:
Common reagents for these reactions include:
The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
The mechanism of action for 4-Amino-6-(3-chlorophenyl)pyridazin-3-ol primarily involves its interaction with various enzymes and signaling pathways within biological systems:
Research indicates that this compound may exhibit anti-inflammatory and anticancer properties through its modulation of cellular signaling pathways .
The physical properties of 4-Amino-6-(3-chlorophenyl)pyridazin-3-ol include:
Key chemical properties include:
4-Amino-6-(3-chlorophenyl)pyridazin-3-ol has several significant applications in scientific research:
This compound represents a promising area for ongoing research due to its diverse applications and potential therapeutic benefits in various fields of science.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4